molecular formula C9H11N3O3 B3262917 3-[(2-Nitrophenyl)amino]propanamide CAS No. 36332-43-1

3-[(2-Nitrophenyl)amino]propanamide

Cat. No. B3262917
CAS RN: 36332-43-1
M. Wt: 209.2 g/mol
InChI Key: WZTVOPGVBBHZGN-UHFFFAOYSA-N
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Description

“3-[(2-Nitrophenyl)amino]propanamide” is a chemical compound . Unfortunately, there is limited information available about this specific compound. It is similar to other compounds like “N-(4-IODOPHENYL)-3-(((2-NITROPHENYL)SULFONYL)AMINO)PROPANAMIDE” and “N,N-DIETHYL-3-(((2-NITROPHENYL)SULFONYL)AMINO)PROPANAMIDE” which have been studied more extensively .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C9H11N3O3/c10-9(13)5-6-11-7-3-1-2-4-8(7)12(14)15/h1-4,11H,5-6H2,(H2,10,13) . This indicates that the compound has a molecular weight of 209.2 and consists of 9 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms .

Scientific Research Applications

Immunomodulatory Effects

A study on the synthesis of N-aryl-3-(indol-3-yl)propanamides, closely related to 3-[(2-Nitrophenyl)amino]propanamide, demonstrated significant immunosuppressive activities. These compounds were found to inhibit murine splenocytes proliferation in vitro and showed inhibitory activity in a delayed-type hypersensitivity assay in mice (Giraud et al., 2010).

Pharmacokinetics and Metabolism

Another study focused on S-1, a potent selective androgen receptor modulator that includes a similar nitrophenyl propanamide structure. It investigated the pharmacokinetics and metabolism in rats, revealing S-1's low clearance, moderate volume of distribution, and terminal half-life, alongside identifying forty phase I and II metabolites (Wu et al., 2006).

Anticonvulsant Studies

Research into isomeric N-Benzyl-3-[(chlorophenyl)amino] propanamides showed these compounds to be effective in maximal electroshock (MES) and subcutaneous pentylene tetrazole (scPTZ) seizure test models, indicating potential use against generalized seizures with favorable therapeutic indices and low acute toxicity (Idris et al., 2011).

Analytical Chemistry Applications

A study demonstrated the use of 2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide (a compound similar to the one ) in developing new spectrophotometric and electrochemical sensing methods for pharmaceutical analysis. These methods offer simplicity, accuracy, and sensitivity for detecting flutamide in pharmaceutical forms, highlighting the utility of such compounds in analytical chemistry (Rangappa et al., 2000); (Khan et al., 2015).

Antibacterial Therapy

A novel approach involved capping a functionalized paramagnetic manganite with a citrate ligand followed by reaction with a biologically active ligand, including the nitrophenyl propanamide structure, to investigate its antibacterial properties. This study opens up possibilities for alternative antibacterial therapies (Edobor-Osoh et al., 2019).

properties

IUPAC Name

3-(2-nitroanilino)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c10-9(13)5-6-11-7-3-1-2-4-8(7)12(14)15/h1-4,11H,5-6H2,(H2,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZTVOPGVBBHZGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NCCC(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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